N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used in medicinal chemistry due to their versatile biological activities . This compound, in particular, has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves multiple steps. One common method includes the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide
Uniqueness
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine stands out due to its unique structural features, which contribute to its specific biological activities. Its cyclopentyl and methyl groups enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H21N5 |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-11-12(7-15-13-8-16-18(2)10-13)9-19(17-11)14-5-3-4-6-14/h8-10,14-15H,3-7H2,1-2H3 |
InChI Key |
NWEFEWIUNKGXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2)C)C3CCCC3 |
Origin of Product |
United States |
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